molecular formula C10H11NO2 B2834862 4-Ethoxy-3-methoxybenzonitrile CAS No. 81259-56-5

4-Ethoxy-3-methoxybenzonitrile

Cat. No. B2834862
CAS RN: 81259-56-5
M. Wt: 177.203
InChI Key: RSQBGXAHUGQQNQ-UHFFFAOYSA-N
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Description

“4-Hydroxy-3-methoxybenzonitrile” is a compound that has a molecular weight of 149.15 . It appears as a beige crystalline powder . It’s used in the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane .


Synthesis Analysis

The synthesis of “4-Hydroxy-3-methoxybenzonitrile” involves treatment with sodium perborate, which yields 4-hydroxy-3-methoxybenzamide .


Molecular Structure Analysis

The molecular formula of “4-Hydroxy-3-methoxybenzonitrile” is HOC6H3(OCH3)CN . The SMILES string representation is COc1cc(ccc1O)C#N .


Physical And Chemical Properties Analysis

“4-Hydroxy-3-methoxybenzonitrile” is a solid at 20 degrees Celsius . It has a melting point of 70.0 to 74.0 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis Applications

Spectroscopy and Computational Studies

Hydrogen-Bonded Complexes Study : Studies have examined the hydrogen-bonded complexes between 4-methoxybenzonitrile and various OH proton donors. Infrared absorption spectra, phosphorescence, and NMR spectra were utilized to investigate these complexes in solution, offering insights into the interaction mechanisms and electronic state mixing of the nitrile (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

Vibrational and Electronic Spectra Analysis : The infrared and Raman spectra of 4-methoxybenzonitrile have been recorded to propose the assignment of fundamental frequencies to various modes of vibration. The study also includes the analysis of ultraviolet absorption spectra, offering an understanding of the electronic transitions and red shifts observed in these compounds (Goel & Agarwal, 1982).

DFT Studies for Solar Cell Application : Density Functional Theory was applied to study the electronic structures of 4-methoxybenzonitrile as an organic dye sensitizer for dye-sensitized solar cells. The study provides insights into the electron transfer processes and the role of the nitro group in the geometries, electronic structures, and spectral properties of this compound (Prakasam, Sakthi, & Anbarasan, 2013).

Solid Acid Catalysis and Organic Synthesis

Solid Acid-Catalyzed Dehydration/Beckmann Rearrangement : The paper discusses the application of solid acid catalysts in the dehydration/Beckmann rearrangement of aldoximes like 4-methoxybenzaldoxime. The process results in the formation of both the Beckmann rearrangement product and dehydration product, showcasing the potential for high atom efficiency green processes (Thomas, Prathapan, & Sugunan, 2005).

Tele Nucleophilic Aromatic Substitutions in Synthesis : This research presents a novel synthesis approach for the 1,4-Benzothiazine-3(4H)-one ring system, utilizing 4-methoxybenzonitrile as a part of the process. The study outlines the reactions and interactions leading to the synthesis of this ring system, contributing to the understanding of tele nucleophilic aromatic substitutions in organic synthesis (Giannopoulos, Ferguson, Wakefield, & Varvounis, 2000).

Safety And Hazards

“4-Hydroxy-3-methoxybenzonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-ethoxy-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQBGXAHUGQQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-methoxybenzonitrile

Citations

For This Compound
3
Citations
EC Wang, KS Huang, HM Chen… - Journal of the Chinese …, 2004 - Wiley Online Library
A new and highly efficient method for the conversion of aldoximes to nitriles was established. By fusing with phthalic anhydride, aldoximes were efficiently and smoothly converted into …
Number of citations: 33 onlinelibrary.wiley.com
JL Lv, R Wang, D Liu, G Guo, YK Jing, LX Zhao - Molecules, 2008 - mdpi.com
A series of novel substituted 1,2,3-benzotriazines based on the structures of vatalanib succinate (PTK787) and vandetanib (ZD6474) were designed and synthesized. The …
Number of citations: 16 www.mdpi.com
P Maity, D Kundu, T Ghosh, BC Ranu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A new approach for the synthesis of aryl cyanides through CC cleavage of styrenyl gem-dibromide via an in situ cyanation process by sodium azide in the presence of CuO …
Number of citations: 0 pubs.rsc.org

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